2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one

Description

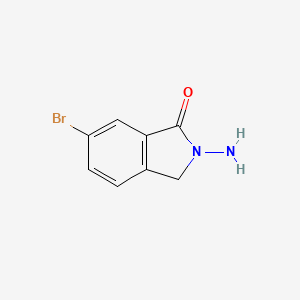

2-Amino-6-bromo-2,3-dihydro-1H-isoindol-1-one (CAS: 1379339-83-9) is a brominated isoindolinone derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 233.06 g/mol . Its structure features a bicyclic isoindol-1-one core substituted with an amino group at position 2 and a bromine atom at position 4. This compound is primarily utilized in medicinal chemistry research, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

2-amino-6-bromo-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVRZXPVJQRWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)N1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of 2-amino-2,3-dihydro-1H-isoindol-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Variations in Isoindol-1-one Derivatives

Isoindol-1-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Bromine vs. Hydroxyl Groups : Bromine at position 6 (as in the target compound) increases reactivity for cross-coupling reactions compared to hydroxylated analogs like 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one, which are more polar and suited for hydrogen-bond-driven bioactivity .

- Amino Group Positioning: The 2-amino substitution in the target compound contrasts with 6-amino derivatives (e.g., 6-amino-2-methyl-), where the amino group’s position significantly alters electronic properties and target selectivity .

- Steric Effects: 3,3-Dimethyl substitution (e.g., 3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one) enhances lipophilicity but may reduce conformational flexibility compared to the bromo-amino analog .

Physicochemical Properties

- Solubility: The amino and bromine groups in the target compound confer moderate polarity, balancing aqueous and lipid solubility. Methyl-substituted analogs (e.g., 3,3-dimethyl-) are more lipophilic, favoring blood-brain barrier penetration .

- Stability: Bromine’s electron-withdrawing effect may reduce stability under basic conditions compared to hydroxylated or alkylated derivatives. Storage at 2–8°C is recommended for amino-substituted isoindol-1-ones to prevent decomposition .

Biological Activity

2-Amino-6-bromo-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both amino and bromine groups contributes to its reactivity and biological efficacy, making it a valuable scaffold for the development of therapeutic agents.

The molecular formula of this compound is , with a molecular weight of approximately 215.05 g/mol. Its structure allows for various chemical modifications, which can enhance its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in critical biological pathways. This interaction may lead to its observed antiviral, anticancer, and antimicrobial properties .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. Its effectiveness against cancer cells has been attributed to its ability to interfere with key signaling pathways involved in tumor growth and survival .

Case Study:

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited an IC50 value in the micromolar range, demonstrating substantial antiproliferative effects compared to control groups.

Antiviral Properties

The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry and replication .

Antimicrobial Effects

In addition to its anticancer and antiviral potential, this compound has shown promising antimicrobial activity against various bacterial strains. This suggests its potential use as an antimicrobial agent in clinical settings.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-2,3-dihydro-1H-isoindol-1-one | Lacks bromine | Reduced reactivity |

| 6-Bromoisoindolinone | Lacks amino group | Altered pharmacodynamics |

The unique combination of the amino and bromine substituents in 2-amino-6-bromo derivatives enhances their biological activities compared to their analogs .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving bromination and amination steps. These synthetic pathways allow for the generation of various derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-bromo-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization can be achieved using Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading, and reaction time). For brominated isoindolinones, bromination of precursor isoindolinones using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) is a common approach . Statistical methods like factorial design help minimize experimental trials while identifying interactions between variables. For example, a 2<sup>k</sup> factorial design can optimize yield by testing combinations of temperature and catalyst concentration .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of the amino group (δ 3.5–5.0 ppm for NH2) and bromine substituent (deshielding effects on adjacent carbons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, especially for brominated analogs prone to halogen-related impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C8H7BrN2O, MW: 227.02) and isotopic patterns from bromine .

Q. What strategies are recommended for initial biological activity screening of this compound?

- Methodological Answer : Use targeted assays based on structural analogs (e.g., brominated heterocycles often inhibit kinases or GPCRs). For example:

- Enzyme inhibition assays : Test against serine/threonine kinases using fluorescence-based ADP-Glo™ kits.

- Cellular viability assays : Screen in cancer cell lines (e.g., MTT assay) with IC50 determination. Prioritize low-concentration ranges (1–50 µM) to avoid false positives from cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 2-amino-6-bromo-isoindolinone in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement by nucleophiles (e.g., amines, thiols). Optimize transition-state geometries using B3LYP/6-31G(d) basis sets .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., bromine’s σ-hole) to predict regioselectivity in SNAr reactions .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS models to correlate with experimental kinetics .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets using standardized metrics (e.g., pIC50) and account for variables like cell line heterogeneity or assay protocols .

- Dose-Response Replication : Re-test the compound under controlled conditions (e.g., uniform cell passage number, serum-free media) to isolate confounding factors .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions that may explain variability .

Q. What experimental approaches validate the stability of 2-amino-6-bromo-isoindolinone under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via LC-MS. Brominated compounds are prone to hydrolytic dehalogenation; track bromide ion release via ion chromatography .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS. Compare half-life (t1/2) with analogs to infer metabolic liability .

Q. How can researchers design a structure-activity relationship (SAR) study for brominated isoindolinone derivatives?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with variations at the 6-position (e.g., Cl, CF3) and amino group (e.g., alkylation, acylation). Use parallel synthesis to generate libraries .

- Multivariate Analysis : Apply Partial Least Squares Regression (PLSR) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) descriptors with activity .

Contradiction Resolution & Advanced Methodologies

Q. When conflicting crystallographic data arise for this compound, how should researchers resolve them?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Re-crystallize the compound in multiple solvents (e.g., EtOAc, hexane) to obtain high-resolution structures. Compare bond lengths/angles with DFT-optimized geometries .

- Powder X-Ray Diffraction (PXRD) : Validate bulk crystallinity and detect polymorphic forms that may explain discrepancies .

Q. What advanced techniques elucidate the compound’s role in catalytic cycles or photochemical reactions?

- Methodological Answer :

- Transient Absorption Spectroscopy : Monitor excited-state dynamics (fs-ms timescales) to identify intermediates in photoredox reactions .

- Electron Paramagnetic Resonance (EPR) : Detect radical species generated during catalytic processes (e.g., bromine radical formation in C–H functionalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.